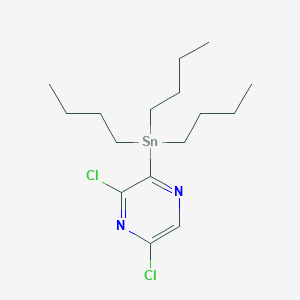

2,6-Dichloro-3-(tributylstannyl)pyrazine

Description

BenchChem offers high-quality 2,6-Dichloro-3-(tributylstannyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-(tributylstannyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3,5-dichloropyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-7-2-4(6)8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQAXKEUUCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376862 | |

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-70-7 | |

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-(tributylstannyl)pyrazine: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-(tributylstannyl)pyrazine is a key organometallic intermediate that serves as a versatile building block in the synthesis of complex heterocyclic molecules. Its unique structure, featuring a pyrazine core with two reactive chlorine atoms and a tributylstannyl group, makes it particularly valuable for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,6-dichloro-3-(tributylstannyl)pyrazine, with a special focus on its role in the Stille cross-coupling reaction and its potential in medicinal chemistry and drug discovery. The document also includes detailed protocols, safety and handling guidelines, and a discussion of the mechanistic underpinnings of its reactivity.

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine ring is a privileged scaffold in the realm of medicinal chemistry and materials science, present in numerous FDA-approved drugs and clinical candidates.[1] Its distinct electronic properties and capacity for hydrogen bonding render it a crucial component in the design of molecules with a wide spectrum of biological activities.[2] Substituted pyrazines are integral to the development of antimicrobial and anticancer agents, among other therapeutic applications.[3][4]

2,6-Dichloro-3-(tributylstannyl)pyrazine emerges as a highly strategic synthetic intermediate. The presence of two chlorine atoms offers sites for sequential and selective functionalization, while the tributylstannyl moiety provides a handle for robust carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[5] This trifunctional nature allows for the construction of complex, multi-substituted pyrazine derivatives that are often inaccessible through other synthetic routes.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2,6-dichloro-3-(tributylstannyl)pyrazine is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈Cl₂N₂Sn | [6] |

| Molecular Weight | 438.02 g/mol | [6] |

| CAS Number | 446285-70-7 | [6] |

| Appearance | Likely a clear solution or oil | [7] |

| Density | ~1.260 g/mL at 25 °C | [8] |

| Refractive Index | n20/D ~1.535 | [8] |

| Boiling Point | 415.6 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 205.1 °C (Predicted) | [7] |

| Solubility | Soluble in many organic solvents | [7] |

Spectroscopic Characterization:

-

¹H NMR: The proton on the pyrazine ring is expected to appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The protons of the tributyl groups will be observed in the upfield region (δ 0.8-1.6 ppm) with characteristic splitting patterns.

-

¹³C NMR: The spectrum will show distinct signals for the pyrazine ring carbons and the four different carbons of the tributyl groups. The carbon attached to tin will exhibit satellite peaks due to coupling with the tin isotopes.

-

¹¹⁹Sn NMR: This technique is highly informative for organotin compounds and will show a characteristic chemical shift for the tin atom.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for tin and chlorine atoms, confirming the elemental composition of the molecule.

Synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine

While a specific, detailed experimental protocol for the synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine is not widely published, its preparation can be logically deduced from established methods for the synthesis of stannylated heterocycles. The most probable synthetic route involves the deprotonation of 2,6-dichloropyrazine with a strong, non-nucleophilic base, followed by quenching with a tributyltin electrophile.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2,6-Dichloropyrazine (1.0 eq) dissolved in anhydrous THF is added. A solution of lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.05 eq) in THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated intermediate is crucial for the subsequent stannylation.[9]

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reactivity and Applications in Stille Cross-Coupling

The primary utility of 2,6-dichloro-3-(tributylstannyl)pyrazine lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[5]

The Stille Reaction Mechanism:

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Key Considerations for Stille Coupling with 2,6-Dichloro-3-(tributylstannyl)pyrazine:

-

Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common choices.

-

Ligands: The choice of ligand can significantly impact the reaction rate and yield. Electron-rich and bulky phosphine ligands are often employed.

-

Additives: The addition of copper(I) salts can accelerate the transmetalation step.[7]

-

Solvent: Aprotic polar solvents such as DMF, dioxane, or toluene are typically used.

-

Regioselectivity: The tributylstannyl group at the 3-position allows for the selective introduction of a substituent at this position. The remaining chlorine atoms at the 2- and 6-positions can be subsequently functionalized in a stepwise manner, for example, through another cross-coupling reaction or nucleophilic aromatic substitution.[1]

Exemplary Stille Coupling Protocol:

-

Reaction Setup: To a solution of 2,6-dichloro-3-(tributylstannyl)pyrazine (1.0 eq) and an aryl or heteroaryl halide (1.1 eq) in degassed solvent (e.g., DMF), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI, 10 mol%).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a key pharmacophore in a multitude of clinically approved drugs.[10] The ability to synthesize highly functionalized pyrazine derivatives is therefore of significant interest to medicinal chemists. 2,6-Dichloro-3-(tributylstannyl)pyrazine serves as a powerful tool in this endeavor, enabling the construction of novel pyrazine-containing molecules with potential therapeutic applications.

Derivatives of 2,6-dichloropyrazine have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: The pyrazine scaffold is present in several antimicrobial drugs, and novel derivatives are continually being explored to combat drug-resistant pathogens.[3]

-

Anticancer Agents: Substituted pyrazines have shown promise as inhibitors of various kinases and other targets implicated in cancer progression.[2][4]

-

Neurological Disorders: The ability of some pyrazine derivatives to cross the blood-brain barrier makes them potential candidates for the treatment of neurological conditions.[4]

The use of 2,6-dichloro-3-(tributylstannyl)pyrazine allows for the systematic modification of the pyrazine core, facilitating structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of drug candidates.

Safety, Handling, and Purification

Organotin compounds, including tributyltin derivatives, are toxic and require careful handling.

Safety Precautions:

-

Handling: Always handle 2,6-dichloro-3-(tributylstannyl)pyrazine in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of organotin waste in accordance with local, state, and federal regulations. Organotin compounds are harmful to the aquatic environment.

Purification from Organotin Byproducts:

The removal of tin-containing byproducts (e.g., tributyltin chloride) is a critical step in the purification of products derived from Stille couplings. Several methods can be employed:

-

Aqueous Potassium Fluoride Wash: Shaking the reaction mixture with an aqueous solution of potassium fluoride precipitates tributyltin fluoride, which can be removed by filtration.

-

Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from organotin residues.

-

Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution can help to remove basic tin impurities.[11]

Conclusion

2,6-Dichloro-3-(tributylstannyl)pyrazine is a valuable and versatile reagent in modern organic synthesis. Its trifunctional nature provides a platform for the construction of complex, multi-substituted pyrazine derivatives through sequential, regioselective functionalization. The Stille cross-coupling reaction is its primary application, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The strategic importance of the pyrazine scaffold in medicinal chemistry underscores the potential of this building block in the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage its synthetic utility.

References

- BenchChem. (2025).

- ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry.

- ZCPC. (2025).

- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- BenchChem. (2025). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide.

- The Chemistry of Innovation: 2,6-Dichloropyrazine as a Vers

- Life Chemicals. (2019).

- Google Patents. (n.d.). Method for removing organotin compound.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

- ChemicalBook. (n.d.). 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025).

-

ChemWhat. (n.d.). 2,6-DICHLORO-3-(TRIBUTYLSTANNYL)PYRAZINE CAS#: 446285-70-7. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Stille Coupling.

-

NIST. (n.d.). 2,6-Dichloropyrazine. Retrieved from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- ResearchGate. (n.d.). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6.

- Google Patents. (n.d.). Synthesis of 2-chloro-3,6-dialkyl pyrazines.

- BenchChem. (2025). scaling up the synthesis of 2,5-Dichloropyrazine for industrial production.

- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

- ResearchGate. (n.d.). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(α-pyridyl)pyrazine as a bridging ligand.

- ResearchGate. (n.d.). Spectroscopic and Computational Investigation of Luminescent Zn(Ii)/Cd(Ii)

- Google Patents. (n.d.). Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

- Cain, R. O., & Porter, A. E. A. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. Journal of the Chemical Society, Perkin Transactions 1, 3111-3113.

- De Borggraeve, W. M., & Compernolle, F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3321-3331.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 4. The Future of 2,6-Dichloropyrazine in the Medical Industry: Innovations, Applications, and Emerging Trends-ZCPC [en.zcpc.net]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Preparation and reactions of stannylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. lifechemicals.com [lifechemicals.com]

- 11. 2,6-Dichloropyridine(2402-78-0) 1H NMR [m.chemicalbook.com]

2,6-Dichloro-3-(tributylstannyl)pyrazine CAS number 446285-70-7

An In-depth Technical Guide to 2,6-Dichloro-3-(tributylstannyl)pyrazine CAS Number: 446285-70-7 Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dichloro-3-(tributylstannyl)pyrazine is a highly functionalized heterocyclic organotin reagent. Its strategic arrangement of two chlorine atoms and a tributylstannyl group on the pyrazine core makes it an exceptionally valuable and versatile building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, specifically the Stille coupling, this intermediate provides a robust platform for the regioselective construction of complex, multi-substituted pyrazine derivatives.[1][2] Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as the pyrazine ring is a prevalent motif in numerous pharmaceuticals and functional organic materials.[3][4] This guide offers a comprehensive overview of its properties, synthesis, core applications, and detailed experimental protocols designed for scientists and drug development professionals.

Physicochemical and Structural Properties

The compound is an organotin derivative characterized by a pyrazine ring substituted with two reactive chlorine atoms and a tributylstannyl moiety.[1] These features make it soluble in common organic solvents and stable enough for handling under standard laboratory conditions, though precautions related to organotin toxicity are paramount.[1][5]

| Property | Value | Source(s) |

| CAS Number | 446285-70-7 | [5] |

| Molecular Formula | C₁₆H₂₈Cl₂N₂Sn | [5][6] |

| Molecular Weight | 438.02 g/mol | [6][7] |

| Synonyms | tributyl-(3,5-dichloropyrazin-2-yl)stannane | [1][5] |

| Purity | Typically ≥95% | [1][6] |

| Appearance | Pale yellow to brownish solid or oil | [1] |

| Boiling Point | 415.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.260 g/mL at 25 °C (Predicted) | [7] |

| Refractive Index | n20/D 1.535 (Predicted) | [7] |

| Storage | Store in a cool, dry, well-ventilated area | [5] |

Synthesis Pathway and Mechanism

The synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine is not extensively detailed in dedicated publications; however, its structure strongly implies a synthesis via directed ortho-metalation of a dichloropyrazine precursor followed by electrophilic quenching. The nitrogen atoms in the pyrazine ring activate the adjacent C-H bonds, facilitating deprotonation by a strong, non-nucleophilic base.[8][9]

The most logical synthetic route involves the regioselective lithiation of 2,6-dichloropyrazine. The C-H bond at the 3-position is the most acidic due to the inductive effect of the adjacent chlorine and the two ring nitrogens. This position is therefore preferentially deprotonated by a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures.[8][10] The use of a bulky, non-nucleophilic base is critical to prevent competitive nucleophilic addition to the pyrazine ring.[10] The resulting organolithium intermediate is then trapped in situ with tributyltin chloride to yield the final product.

Protocol: Representative Synthesis

This protocol is a representative procedure based on established methods for the lithiation of chloro-N-heterocycles.[8][10]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents, 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF.

-

Substrate Addition: Dissolve 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting dark-colored solution for 1-2 hours at this temperature.

-

Electrophilic Quench: Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture. The solution color will typically lighten.

-

Warm and Quench: Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,6-dichloro-3-(tributylstannyl)pyrazine.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 2,6-dichloro-3-(tributylstannyl)pyrazine is as a nucleophilic partner in the Stille cross-coupling reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannylated pyrazine and an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate). The reaction is valued for its tolerance of a wide array of functional groups and its generally mild reaction conditions.[11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The tributylstannyl group from the pyrazine reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-pyrazine complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic partners (R¹ and the pyrazine) are coupled together, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Protocol: Stille Coupling of an Aryl Bromide

This protocol describes a general procedure for the Stille coupling of 2,6-dichloro-3-(tributylstannyl)pyrazine with a generic aryl bromide.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine 2,6-dichloro-3-(tributylstannyl)pyrazine (1.0 eq), the desired aryl bromide (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5-10 mL/mmol of the limiting reagent).

-

Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Tin Removal: To remove the highly toxic tributyltin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite. Repeat the KF wash if necessary.

-

Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired 3-aryl-2,6-dichloropyrazine.

Reactivity and Sequential Functionalization

A key feature of the pyrazine core is the differential reactivity of its chlorinated positions, which enables stepwise functionalization. After the initial Stille coupling at C3, the resulting 3-aryl-2,6-dichloropyrazine retains two chlorine atoms that can be targeted in subsequent reactions. The chlorine at C6 is generally more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at C2 due to electronic effects.[12] Furthermore, both C-Cl bonds can be addressed by other palladium-catalyzed reactions, often under different conditions or with different catalysts than the initial Stille coupling.[13][14] This allows for the controlled and regioselective synthesis of fully substituted, unsymmetrical pyrazines, which is a powerful strategy in library synthesis for drug discovery.

Safety, Handling, and Environmental Considerations

Toxicity: Organotin compounds, including tributyltin derivatives, are highly toxic and pose significant health and environmental risks.[1] They can be absorbed through the skin and are toxic upon inhalation or ingestion. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Waste Disposal: All organotin-containing waste is considered hazardous and must be disposed of according to institutional and governmental regulations. Aqueous washes from the work-up (e.g., from the KF wash) should be collected and treated as hazardous waste.

Conclusion

2,6-Dichloro-3-(tributylstannyl)pyrazine (CAS 446285-70-7) is a pivotal synthetic intermediate that provides an efficient entry point to complex pyrazine derivatives. Its capacity for selective Stille cross-coupling, combined with the potential for subsequent, regioselective functionalization of the remaining chloro-substituents, makes it an indispensable tool for researchers in drug discovery and materials science. While its utility is clear, the inherent toxicity of organotin reagents necessitates strict adherence to safety protocols during its handling and disposal.

References

[5] 2,6-dichloro-3-(tributylstannyl)pyrazine CAS NO.446285-70-7 - Career Henan Chemical Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9sPi4H6Lw3LOMmE76ZG3CVrw5owHyzXfIuXLVoxpGrfPz2jozaIGKyejvWReAI7HwYczh4U6r1DgPCLeLWLfaq8TozUUdOCRfETKgpMhwqG5gcPS_7O5-YPp5g8XQdk0o2X7mmhgUje0Gu_WSUIKDMQhz2MB2HKkaZJTrRYdGbiz-lZiXT57iN_M34LmmS-z2kfECMCZzlCSawn3W83GY0LLcAggZLPgWLdK] [6] 2,6-Dichloro-3-(tributylstannyl)pyrazine | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOgw5xnpmPWItfm3BqyMMNhpuMpQfychJ8d516VNAITKZeOVmmbDywqOLqiglOcASv_2e2VmThKLbbaoi4-nwG5SE2SPzHIKhbPilreuA3QSptpsp7tH5HY-D-0xPWDleURcYH9iuzg0k-cnA6ANWNpup6Yia23p-AdSIo8sApQD7OjYlhTgxixlKHHpXQzFxR9tDmYNcZxguV] [1] CAS 446285-70-7: 3,5-dichloro-2-(tributylstannanyl)pyrazine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0hi6Js-0F833hAnXg2Y7g9J-cetFcWNVJaUzPGYUIPs9AT607YohSjRM2wdwhiKl0YhdMt9rkVrCJds4qIqzQ9tC1Scxo9ahPUdq8Xoo0iHhiGlc4oDJdhbJWaShomMrmfnHeaUoV0D1sayWxQ==] [7] 2,6-DICHLORO-3-(TRIBUTYLSTANNYL)PYRAZINE CAS#: 446285-70-7; ChemWhat Code. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-UKxAj_LLzycATGsc3fdqwA7dJYXCy6KeetIJG__vzXs7QHMIUoyF6aNHjxxyrRwTT1p7sLo0Yw07Nl108KVxhldqEqccaF_GkPtlN-E78h2SwKYmUpO4xGvx4yX6Nfs1oPggT_BeCZB1z6Y4pYnXz0SsvSPKLV55krxUvvPfROG9Segw5hkrC0=] Organolithium reagent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organolithium_reagent] [15] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5101135/] [16] Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEktVSp_X7uDd6tXokWC2lVUalZ4v65yn2VAqmAXR0JEmT2R4GE_Q-Djl8TXwjKCBYyA7JohUybtMYMbcgykbShPiSvcC7VmqQWVjrXbtO0H5lYrcNaVICN1Jfy2xcHGckn0EiE5grAu4M=] [17] 2,6-dichloro-3-(tributylstannyl)pyrazine (C16H28Cl2N2Sn) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4rPQ2S680acUkoVv5R11CYD8qylq460cHEI1PfENqHMQU9kLXstKlxA1jKyGm4RtPm1sUFE6-TCKODFRxJiuD_Rx3slH04VgEocxkhuS6e8_TZWmREEyGdia04uYPARqA1nbKc5W7jgGxKquC] [2] Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction] [18] DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/DTBB-Catalyzed-lithiation-of-2%2C6-bis(chloromethyl)pyridine-Alem%C3%A1n-Cueto/2529dfb832b35048d56b0d367c29378601264b97] [11] Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm] [19] REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELOeckKPzBgnM-SPDXWsAoUnsUtuSNE--IhanGZJUastG7Hwp3CANPHncD-anHcUg05VQam9UPbGVRfE6lKrmbjnGXn5EEc9XmQ7hbhPFMJR2TlEiSw3052G77j2j5ORXeRrbTsZLDJH21_5sgHW8N6SHyFBHoLm0Qwx_L5eXPy2AHZXxlbf6A] [20] Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0170696] [13] High selectivity and yield from aryl–aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents - Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc01691a] [8] Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBtuX4acZIJt5iYl4olun4GTrcmUV5tee6aIsL5ln1jni_O0kN072QnsWq9OEUWgYsQKRGrzpHs5au-hpsNktQhQxvXqMLAakY-gtg63tTxo4p0OjEJPz0SArM8gOgFn8Se8vNRwMC22SocL2j1WrDc4FkFn9YrUodur-lMV18Q==] [3] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.com/application-notes/25-dichloropyrazine] [9] Heteroatom-Facilitated Lithiations - Organic Reactions. [URL: https://organicreactions.org/index.php/Heteroatom-Facilitated_Lithiations] [10] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-Ali-Siddiqui/d749102c4f1c9f4d7159a4c520a7b4890c91038c] [4] Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2013/ob/c3ob40460a] [14] Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. [URL: https://www.researchgate.net/publication/282278456_Suzuki-miyaura_cross-coupling_reaction_of_dichloro-heteroaromatics_Synthesis_of_functionalized_dinucleophilic_fragments] [12] Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [URL: https://www.webmo.net/support/qm_magic_class/27_reactivity_trends.html]

Sources

- 1. CAS 446285-70-7: 3,5-dichloro-2-(tributylstannanyl)pyrazine [cymitquimica.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. 2,6-dichloro-3-(tributylstannyl)pyrazine, CasNo.446285-70-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. 2,6-Dichloro-3-(tributylstannyl)pyrazine | CymitQuimica [cymitquimica.com]

- 7. chemwhat.com [chemwhat.com]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. organicreactions.org [organicreactions.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PubChemLite - 2,6-dichloro-3-(tributylstannyl)pyrazine (C16H28Cl2N2Sn) [pubchemlite.lcsb.uni.lu]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Organostannanes in Medicinal Chemistry

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyrazine derivatives are of significant interest due to their prevalence in a wide array of biologically active molecules. The introduction of a tributylstannyl group, as in 2,6-dichloro-3-(tributylstannyl)pyrazine, transforms the pyrazine core into a versatile building block for palladium-catalyzed cross-coupling reactions, such as Stille coupling. This enables the facile introduction of diverse molecular fragments, accelerating the exploration of chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to 2,6-dichloro-3-(tributylstannyl)pyrazine, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Mechanistic Rationale: The Directed ortho-Metalation Approach

The synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique relies on the ability of a directing group on an aromatic or heteroaromatic ring to guide the deprotonation of an adjacent C-H bond by a strong base. In the case of 2,6-dichloropyrazine, the nitrogen atoms within the pyrazine ring and the chloro substituents act as directing groups, enhancing the acidity of the C-H proton at the 3-position.

The key steps in this synthesis are:

-

Deprotonation (Lithiation): A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to selectively abstract the proton at the 3-position of the 2,6-dichloropyrazine ring. This forms a highly reactive lithiated intermediate. The choice of a hindered base like LDA is crucial to prevent nucleophilic attack on the pyrazine ring.

-

Quenching with an Electrophile: The lithiated pyrazine is then "quenched" by the addition of an electrophile, in this case, tributyltin chloride. The nucleophilic carbon of the lithiated pyrazine attacks the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond and yielding 2,6-dichloro-3-(tributylstannyl)pyrazine.

This regioselective approach is highly efficient and provides excellent control over the position of functionalization.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below:

Caption: Synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine.

Experimental Protocol

This protocol is based on established procedures for the lithiation and stannylation of halogenated heterocycles. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g (10.0 mmol) | ≥98% |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL (11.0 mmol) | ≥99.5% |

| n-Butyllithium | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol, 2.5 M in hexanes) | |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 3.0 mL (11.0 mmol) | ≥96% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | |

| Brine | NaCl | 58.44 | As needed | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Step-by-Step Procedure

1. Preparation of LDA Solution: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. d. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

2. Lithiation of 2,6-Dichloropyrazine: a. In a separate dry flask, dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol) in anhydrous THF (30 mL). b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution to the 2,6-dichloropyrazine solution via cannula, keeping the temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 1 hour. A color change to a deep red or brown is typically observed, indicating the formation of the lithiated species.

3. Quenching with Tributyltin Chloride: a. To the cold (-78 °C) solution of the lithiated pyrazine, add tributyltin chloride (3.0 mL, 11.0 mmol) dropwise. b. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

4. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford 2,6-dichloro-3-(tributylstannyl)pyrazine as a colorless to pale yellow oil.

Characterization of 2,6-Dichloro-3-(tributylstannyl)pyrazine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₆H₂₈Cl₂N₂Sn[1][2] |

| Molecular Weight | 438.02 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 446285-70-7[1] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region, likely between δ 8.0 and 8.5 ppm.

-

The protons of the tributyl groups will appear in the upfield region (δ 0.8-1.7 ppm) as a series of multiplets and a triplet for the terminal methyl groups.

-

-

¹³C NMR (CDCl₃):

-

The carbon atoms of the pyrazine ring are expected in the range of δ 130-160 ppm.

-

The carbons of the tributyl groups will be observed in the upfield region (δ 10-30 ppm).

-

-

Mass Spectrometry (ESI+):

-

The predicted m/z for the protonated molecule [M+H]⁺ is approximately 439.0724. The mass spectrum will also show a characteristic isotopic pattern for the presence of two chlorine atoms and tin.[2]

-

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Organotin Compounds: Tributyltin chloride and the final product are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine via directed ortho-metalation is a reliable and efficient method for producing a valuable building block for medicinal chemistry and materials science. The protocol outlined in this guide, when executed with appropriate care and technique, provides a clear pathway to this versatile compound. The ability to further functionalize this molecule through palladium-catalyzed cross-coupling reactions opens up a vast landscape for the synthesis of novel pyrazine-containing compounds with potential therapeutic applications.

References

-

PubChem. 2,6-dichloro-3-(tributylstannyl)pyrazine. [Link]

Sources

An In-Depth Technical Guide to 2,6-Dichloro-3-(tributylstannyl)pyrazine: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-3-(tributylstannyl)pyrazine, a key organometallic intermediate for synthetic chemistry. The pyrazine core is a prevalent scaffold in pharmaceuticals and functional materials, making its targeted functionalization a critical endeavor for researchers.[1][2] This document details the compound's physicochemical properties, outlines a probable synthetic pathway, and provides an in-depth analysis of its primary application in palladium-catalyzed Stille cross-coupling reactions. By integrating theoretical mechanisms with practical experimental protocols and safety guidelines, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in their synthetic programs.

Core Physicochemical Properties

2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized organotin reagent designed for the precise introduction of a dichloropyrazine moiety into target molecules. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 446285-70-7 | [3][4][5] |

| Molecular Formula | C₁₆H₂₈Cl₂N₂Sn | [3][4][6] |

| Molecular Weight | 438.02 g/mol | [3][5] |

| Synonyms | tributyl-(3,5-dichloropyrazin-2-yl)stannane, 2,6-Dichloro-3-(tri-n-butylstannyl)pyrazine | [4][5][6] |

| Density | ~1.260 g/mL at 25 °C | [5] |

| Refractive Index | n20/D ~1.535 | [5] |

| Flash Point | >110 °C | [5] |

| Purity | Typically ≥95% | [3] |

| Appearance | Data not widely published; likely a liquid or low-melting solid | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of the title compound leverages the inherent reactivity of the dichloropyrazine core, enabling regioselective metallation and subsequent quenching with an organotin electrophile.

Proposed Synthetic Pathway

The most logical route to 2,6-dichloro-3-(tributylstannyl)pyrazine begins with the commercially available 2,6-dichloropyrazine. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogens acidifies the ring protons, making them susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The lithiation is expected to occur at the C3 position, which is sterically accessible and electronically activated. The resulting organolithium intermediate is then quenched with tributyltin chloride to yield the final product.

This strategy is supported by literature precedents where 2,6-dichloropyrazine has been successfully lithiated and quenched with other electrophiles.[7]

Caption: Proposed synthesis of 2,6-dichloro-3-(tributylstannyl)pyrazine.

Spectroscopic Profile

Confirmation of the compound's identity is achieved through a combination of spectroscopic techniques. While specific spectra are not widely published, the expected data can be reliably predicted.

-

¹H NMR: The spectrum would be dominated by signals from the tributyl groups, appearing as complex multiplets between approximately 0.9 and 1.6 ppm. A key diagnostic signal would be a singlet in the aromatic region (likely ~8.0-8.5 ppm) corresponding to the single proton on the pyrazine ring at the C5 position.

-

¹³C NMR: Signals for the four distinct carbons of the tributyl group would be observed in the aliphatic region (~10-30 ppm). The pyrazine ring would show four signals in the aromatic region, with their chemical shifts influenced by the chlorine and stannyl substituents. Carbon atoms directly bonded to tin will exhibit characteristic coupling (¹JSn-C).

-

Mass Spectrometry (MS): This is a powerful tool for identification due to the unique isotopic patterns of tin and chlorine.[8] The mass spectrum will display a complex molecular ion cluster resulting from the various stable isotopes of tin (e.g., ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and chlorine (³⁵Cl, ³⁷Cl). The predicted monoisotopic mass is approximately 438.065 Da.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[9]

Chemical Reactivity: The Stille Cross-Coupling Reaction

The primary utility of 2,6-dichloro-3-(tributylstannyl)pyrazine is its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance.[10][11]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (R¹-X, e.g., an aryl iodide), forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent transfers its pyrazine group to the palladium center, displacing the halide and forming a new Pd(II)-diorganic complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond (R¹-Pyrazine) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Insights for Protocol Optimization

While the basic mechanism is straightforward, achieving high yields requires careful optimization. As a Senior Application Scientist, I emphasize the following points:

-

The Role of Additives: The transmetalation step can be sluggish. The addition of copper(I) iodide (CuI) can accelerate this step, acting as a co-catalyst.[13] Furthermore, the inclusion of lithium chloride (LiCl) can facilitate the reaction by forming more reactive organopalladium intermediates and preventing ligand dissociation.[14]

-

Catalyst and Ligand Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands may be required to promote oxidative addition and reductive elimination.

-

Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are typically used. Reactions are often heated (40-100 °C) to drive the reaction to completion.

Experimental Protocol: A Representative Workflow

This section provides a trusted, self-validating protocol for a typical Stille coupling reaction.

Objective

To couple 2,6-dichloro-3-(tributylstannyl)pyrazine with 4-iodoanisole to synthesize 2,6-dichloro-3-(4-methoxyphenyl)pyrazine.

Reagents and Equipment

-

2,6-Dichloro-3-(tributylstannyl)pyrazine (1.1 eq)

-

4-Iodoanisole (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Flame-dried round-bottom flask with stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Methodology

Caption: Experimental workflow for a representative Stille coupling.

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon.

-

Reagent Addition: To the flask, add 4-iodoanisole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Stannane: Add anhydrous DMF via syringe to achieve a concentration of ~0.1 M with respect to the 4-iodoanisole. Stir for 5 minutes, then add 2,6-dichloro-3-(tributylstannyl)pyrazine (1.1 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Expert Insight: Wash the organic layer three times with a saturated aqueous solution of potassium fluoride (KF). This crucial step removes the toxic tributyltin byproducts as an insoluble precipitate (Bu₃SnF).[12]

-

Wash the organic layer with saturated aqueous sodium chloride (brine).

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

Organotin compounds are toxic and require careful handling to minimize exposure.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; double-gloving or thicker gloves are recommended), and safety goggles.[15]

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

-

Waste Disposal: Tin-containing waste is hazardous. The KF wash described in the workup is a critical first step to precipitate the bulk of the tin. All tin-contaminated glassware and solid waste must be disposed of according to institutional and local environmental regulations.

References

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google P

- CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google P

-

Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap. (URL: [Link])

-

2,6-dichloro-3-(tributylstannyl)pyrazine CAS NO.446285-70-7 - Career Henan Chemical Co. (URL: [Link])

-

2,6-Dichloropyridine - Wikipedia. (URL: [Link])

-

Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (URL: [Link])

-

2,6-dichloro-3-(tributylstannyl)pyrazine (C16H28Cl2N2Sn) - PubChemLite. (URL: [Link])

-

Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

-

2,6-DICHLORO-3-(TRIBUTYLSTANNYL)PYRAZINE CAS#: 446285-70-7; ChemWhat Code. (URL: [Link])

-

Pyrazine | C4H4N2 | CID 9261 - PubChem. (URL: [Link])

-

Stille Coupling | NROChemistry. (URL: [Link])

- WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google P

-

Stille reaction - Wikipedia. (URL: [Link])

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (URL: [Link])

-

6.2.2. Pyrazines. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 - PubChem. (URL: [Link])

-

2,6-Dimethyl-3(2-methyl-1-butyl)pyrazine - the NIST WebBook. (URL: [Link])

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. (URL: [Link])

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

-

Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1 - PMC - NIH. (URL: [Link])

-

Chemical Properties of Pyrazine (CAS 290-37-9) - Cheméo. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (URL: [Link])

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species | EFSA. (URL: [Link])

-

MS/MS product ion spectra of [M+H] + ions of chemical standards. (A) S -(1,2-dichlorovinyl). (URL: [Link])

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (URL: [Link])

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (URL: [Link])

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])

-

Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC - NIH. (URL: [Link])

-

Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. (URL: [Link])

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. 2,6-Dichloro-3-(tributylstannyl)pyrazine | CymitQuimica [cymitquimica.com]

- 4. 2,6-dichloro-3-(tributylstannyl)pyrazine, CasNo.446285-70-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - 2,6-dichloro-3-(tributylstannyl)pyrazine (C16H28Cl2N2Sn) [pubchemlite.lcsb.uni.lu]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

commercial availability and suppliers of 2,6-Dichloro-3-(tributylstannyl)pyrazine

An In-Depth Technical Guide to 2,6-Dichloro-3-(tributylstannyl)pyrazine for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use and sourcing of 2,6-Dichloro-3-(tributylstannyl)pyrazine. Moving beyond a simple data sheet, we delve into the causality behind its application, provide field-proven insights for its use in synthesis, and offer a clear overview of its commercial landscape.

Introduction: A Strategic Building Block for Medicinal Chemistry

2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized organotin reagent of significant interest in the field of medicinal chemistry and materials science. Its structure combines a di-chlorinated pyrazine core—a heterocycle found in numerous biologically active compounds and approved drugs—with a tributylstannyl group.[1][2] This functional arrangement makes it an ideal precursor for palladium-catalyzed cross-coupling reactions, particularly the Stille coupling.

The strategic value of this reagent lies in its ability to introduce the 2,6-dichloropyrazine moiety into more complex molecular architectures. The chlorine atoms serve as versatile handles for subsequent functionalization through nucleophilic aromatic substitution, while the stannane enables the primary carbon-carbon bond formation.[3] This guide will provide the necessary technical details for its effective sourcing, synthesis, and application in a research setting.

Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for 2,6-Dichloro-3-(tributylstannyl)pyrazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 446285-70-7 | [4][5] |

| Molecular Formula | C₁₆H₂₈Cl₂N₂Sn | [6][7] |

| Molecular Weight | 438.03 g/mol | [5] |

| Synonyms | tributyl-(3,5-dichloropyrazin-2-yl)stannane | [4][7] |

| Physical Form | Liquid, Clear Solution | [4][5] |

| Typical Purity | ≥95% | [5][6] |

| Storage Conditions | Store in a cool, dry place; Refrigerator (2-8°C) recommended | [4][5] |

| InChI Key | IJOQAXKEUUCPAJ-UHFFFAOYSA-N | [5][7] |

Commercial Availability and Sourcing

2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized reagent available from a select number of chemical suppliers who focus on complex building blocks for research and development. It is critical to note that this compound is intended for laboratory research use only.[6] Due to its specific nature, it is typically synthesized in small to moderate batches.

When sourcing this material, researchers should prioritize suppliers who provide comprehensive analytical data, including NMR and purity assessment by GC or HPLC, to ensure batch-to-batch consistency.

| Supplier/Distributor | Brand/Manufacturer | Purity Specification | Notes |

| Sigma-Aldrich | Synthonix Corporation | 96% | Often available in smaller research quantities.[5] |

| CymitQuimica | Biosynth | Min. 95% | May be a controlled product in some regions requiring additional documentation.[6] |

| Career Henan Chemical | Henan Coreychem | 85.0-99.8% | Offers custom synthesis and scale-up production capabilities.[4] |

Note: Availability and pricing are subject to change and should be confirmed directly with the suppliers.

Synthesis and Mechanistic Insights

Understanding the synthesis of this reagent provides valuable context for its reactivity and potential impurities. The most logical and field-proven route is a two-step process starting from the commercially available 2,6-dichloropyrazine. This process hinges on a directed ortho-metalation (DoM) reaction, a powerful tool for functionalizing aromatic and heteroaromatic rings.

Mechanism: The process involves the deprotonation of 2,6-dichloropyrazine at the C3 position. This position is the most acidic due to the inductive electron-withdrawing effects of the two chlorine atoms and the two nitrogen atoms in the pyrazine ring. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is required to achieve regioselective deprotonation without competing nucleophilic attack on the pyrazine ring.[8] The resulting lithiated intermediate is a potent nucleophile that is then quenched with an electrophilic tin species, typically tributyltin chloride, to yield the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-dichloro-3-(tributylstannyl)pyrazine, CasNo.446285-70-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. 2,6-Dichloro-3-(tributylstannyl)pyrazine | 446285-70-7 [sigmaaldrich.com]

- 6. 2,6-Dichloro-3-(tributylstannyl)pyrazine | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 2,6-dichloro-3-(tributylstannyl)pyrazine (C16H28Cl2N2Sn) [pubchemlite.lcsb.uni.lu]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

fundamental reactivity of dichloropyrazine organostannanes

An In-depth Technical Guide to the Fundamental Reactivity of Dichloropyrazine Organostannanes

Abstract

Dichloropyrazine scaffolds are of paramount importance in medicinal chemistry and materials science, frequently serving as the core of complex molecular architectures.[1] Their functionalization often relies on robust carbon-carbon bond-forming reactions. Among these, the palladium-catalyzed Stille cross-coupling reaction stands out for its functional group tolerance and reliability.[2] This technical guide provides an in-depth exploration of the , a class of versatile and highly valuable intermediates. We will dissect the electronic nature of the dichloropyrazine ring, the mechanistic intricacies of the Stille reaction, and the causal logic behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

The Core Components: Understanding the Reactants

A comprehensive grasp of the individual reactants is crucial to understanding their combined reactivity in cross-coupling reactions.

The Dichloropyrazine Scaffold: An Electron-Deficient Heterocycle

Pyrazine is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of these two electronegative nitrogen atoms renders the pyrazine ring significantly electron-deficient. This property has two major consequences for the reactivity of dichloropyrazines:

-

Activation of Halogen Atoms: The electron-withdrawing nature of the pyrazine ring activates the attached chlorine atoms, making the C-Cl bonds susceptible to oxidative addition by a low-valent palladium catalyst, a critical first step in cross-coupling reactions.[1]

-

Site Selectivity: In dichloropyrazines such as 2,5-dichloropyrazine or 2,6-dichloropyrazine, the two chlorine atoms are electronically distinct. Their relative reactivity towards oxidative addition or nucleophilic aromatic substitution is dictated by the electronic environment of their respective carbon atoms. While comprehensive studies on pyrazine regioselectivity are specific to the substrate and conditions, the principles are similar to other dihaloheterocycles where the more electron-deficient position often reacts preferentially.[3]

Pyrazine derivatives are integral to numerous FDA-approved drugs and are prevalent in natural products, highlighting their significance as a privileged scaffold in pharmaceutical development.[4][5]

The Organostannane Reagent: A Stable Organometallic Partner

Organostannanes, or organotin compounds, are organometallic reagents featuring at least one tin-carbon bond.[6] They are the cornerstone nucleophiles in the Stille reaction.[7]

Key Characteristics:

-

Stability: Unlike many other organometallic reagents (e.g., Grignards or organolithiums), organostannanes are generally stable to air and moisture, allowing for ease of handling, storage, and purification.[2][8]

-

Functional Group Tolerance: They are compatible with a wide array of functional groups, which often eliminates the need for protecting group strategies in complex syntheses.[2]

-

Tunable Reactivity: The reactivity of the organostannane is influenced by the organic groups attached to the tin atom. For cross-coupling, the structure is typically R¹-SnR³₂, where R¹ is the desired group to be transferred and R² are non-transferable "dummy" ligands, almost always butyl or methyl groups.[2]

-

Toxicity: A significant drawback of organotin compounds is their high toxicity. All manipulations should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9]

The Stille Cross-Coupling Reaction: A Mechanistic Deep Dive

The Stille reaction is the palladium-catalyzed coupling between an organostannane and an organic electrophile (like a dichloropyrazine).[8][9] The reaction proceeds through a well-studied catalytic cycle, which is fundamental to understanding and optimizing the reaction.

The catalytic cycle consists of three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[8]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex reacts with the organic electrophile (R¹-X, in this case, a dichloropyrazine) to form a 16-electron square planar Pd(II) complex. This step involves the formal oxidation of palladium from the 0 to the +2 state.

-

Transmetalation : This is often the rate-determining step of the cycle.[10] The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center. The exact mechanism of transmetalation can be complex and depends on ligands and solvents, but it results in a diorganopalladium(II) intermediate.[7][10]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Experimental Design: The Causality Behind Protocol Choices

Designing a successful Stille coupling requires careful consideration of several parameters. The choices are not arbitrary but are based on established mechanistic principles to maximize yield and minimize side reactions.

| Parameter | Common Choices | Rationale & Causality (The "Why") |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Others are Pd(II) or Pd(0) precursors that generate the active Pd(0) species in situ. The choice depends on air stability and the need for activating ligands. |

| Ligands | PPh₃ (Triphenylphosphine), P(2-furyl)₃, AsPh₃ (Triphenylarsine) | Ligands stabilize the palladium catalyst, prevent precipitation of palladium black, and modulate its reactivity. Electron-rich phosphines generally accelerate oxidative addition, while ligands like tri-2-furylphosphine can dramatically accelerate reductive elimination. |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic, non-coordinating, or weakly coordinating solvents are required. The choice is often dictated by the required reaction temperature and the solubility of the reactants. |

| Temperature | 80 - 120 °C | Most Stille couplings require heating to overcome the activation energy barriers, particularly for the transmetalation and reductive elimination steps. |

| Additives | CuI, CsF, LiCl | Copper(I) Salts: The "copper effect" is well-documented to accelerate the transmetalation step, especially for less reactive organostannanes.[9] Fluoride Ions: Can form hypervalent stannate species, increasing the nucleophilicity of the transferring group. LiCl: Can accelerate the rate-limiting transmetalation by preventing the formation of inactive catalyst states. |

Synthesis and Application Workflow

The use of dichloropyrazine organostannanes typically follows a two-stage process: first, the synthesis of the organostannane itself, followed by its use in a Stille cross-coupling reaction.

Caption: Synthesis of the organostannane followed by its coupling.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies grounded in the principles discussed above.

Protocol 1: Synthesis of 5-Chloro-2-(tributylstannyl)pyrazine

Objective: To prepare the key organostannane intermediate from commercially available 2,5-dichloropyrazine.

Materials:

-

2,5-Dichloropyrazine (1.0 eq)

-

Hexabutylditin (Bu₃Sn-SnBu₃) (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Anhydrous Toluene

-

Inert atmosphere apparatus (Nitrogen or Argon)

Methodology:

-

Setup: To a flame-dried, three-necked flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).

-

Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene via syringe to dissolve the solids. Follow with the addition of hexabutylditin (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product is often a dark oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The product, 5-chloro-2-(tributylstannyl)pyrazine, is usually isolated as a colorless to pale yellow oil.

Causality Check: The use of Pd(PPh₃)₄ provides a direct source of the active Pd(0) catalyst. Refluxing in toluene provides the necessary thermal energy to drive the catalytic cycle. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Stille Cross-Coupling of 5-Chloro-2-(tributylstannyl)pyrazine with 4-Iodoanisole

Objective: To perform a C-C bond formation using the synthesized organostannane.

Materials:

-

5-Chloro-2-(tributylstannyl)pyrazine (1.0 eq)

-

4-Iodoanisole (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

-

Tri(2-furyl)phosphine [P(2-furyl)₃] (0.1 eq)

-

Copper(I) Iodide (CuI) (0.2 eq)

-

Anhydrous Dioxane

-

Inert atmosphere apparatus (Nitrogen or Argon)

Methodology:

-

Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 eq), P(2-furyl)₃ (0.1 eq), and CuI (0.2 eq).

-

Inerting: Evacuate and backfill the tube with nitrogen three times.

-

Reagent Addition: Add anhydrous dioxane, followed by 5-chloro-2-(tributylstannyl)pyrazine (1.0 eq) and 4-iodoanisole (1.2 eq) via syringe.

-

Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 8-12 hours. Monitor the reaction for the formation of the product.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Aqueous Wash: Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF). This step helps to remove the tin byproducts by forming insoluble tributyltin fluoride. Stir vigorously for 1 hour before separating the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the desired product, 5-chloro-2-(4-methoxyphenyl)pyrazine.

Causality Check: Pd₂(dba)₃ is a stable Pd(0) source, and P(2-furyl)₃ is a specialized ligand known to accelerate Stille couplings. The addition of CuI is intended to facilitate the rate-limiting transmetalation step. The KF wash is a standard and crucial workup procedure in Stille chemistry for the removal of toxic tin waste.[9]

Conclusion and Future Outlook

Dichloropyrazine organostannanes are exceptionally potent synthetic intermediates. A fundamental understanding of their electronic properties and the mechanistic underpinnings of the Stille reaction empowers chemists to design more efficient and predictable synthetic routes. While the toxicity of stannanes remains a concern, their reliability and broad functional group tolerance ensure their continued use in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.[8][9] Future research will likely focus on developing catalytic systems that can perform these transformations under milder conditions or the development of tin-free coupling alternatives that match the versatility of the Stille reaction.

References

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Scott, W. J., & Stille, J. K. (1998). The Stille Reaction. Organic Reactions, 1-10.

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Potapov, V. A., & Amosova, S. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3446-3466. [Link]

-

Kazmaier, U. (1997). Preparation and reactions of stannylated amino acids. Amino Acids, 13(3-4), 263-282. [Link]

-

Zhejiang Province Chemical Industry Co., Ltd. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

- Sato, N. (2011). Pyrazines (Update 2011). Science of Synthesis, 16.14, 316.

-

Gurung, S. R., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5945–5949. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

-

Reisman, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

Sharma, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. [Link]

-

Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). [Link]

-

Reisman, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central, PMC8878891. [Link]

-

Devarie-Baez, N. O., et al. (2025). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. PubMed Central, PMC2118587. [Link]

-

Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 有机锡试剂 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. uwindsor.ca [uwindsor.ca]

Navigating the Synthesis and Handling of 2,6-Dichloro-3-(tributylstannyl)pyrazine: An In-depth Technical Guide for the Research Scientist

Introduction: A Molecule of Dichotomous Reactivity and Precaution

2,6-Dichloro-3-(tributylstannyl)pyrazine is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions for the formation of complex heterocyclic structures integral to pharmaceutical and materials science research. Its utility, however, is counterbalanced by the significant toxicological profile of its organotin moiety and the reactive nature of the dichloropyrazine core. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for the safe and effective handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are grounded in the established principles of organometallic chemistry safety, with specific considerations for the unique properties of this molecule.

I. Compound Profile and Hazard Identification

A thorough understanding of the physical and chemical properties of 2,6-Dichloro-3-(tributylstannyl)pyrazine is the cornerstone of a robust safety protocol. The molecule's hazards are a composite of its two key structural features: the tributyltin group and the dichloropyrazine ring.

Table 1: Physicochemical and Toxicological Data

| Property | Value/Information | Source(s) |

| Chemical Formula | C₁₆H₂₈Cl₂N₂Sn | [1][2] |

| Molecular Weight | 438.02 g/mol | [2] |

| Appearance | Likely a solid or oil (based on related compounds) | Inferred |

| Boiling Point | 415.6°C at 760 mmHg | [1] |

| Toxicity of Tributyltin (TBT) moiety | Highly toxic by ingestion, inhalation, and skin absorption. Potent immunotoxin and endocrine disruptor.[3][4][5] | [3][4][5] |

| Hazards of Dichloropyrazine moiety | Skin, eye, and respiratory tract irritant.[6][7] | [6][7] |

| Occupational Exposure Limits (for organotin compounds as Sn) | TLV-TWA: 0.1 mg/m³; STEL: 0.2 mg/m³ (ACGIH) | [8] |